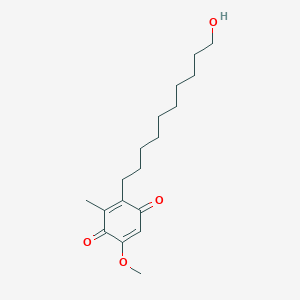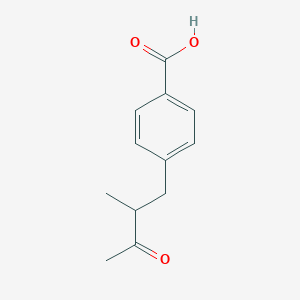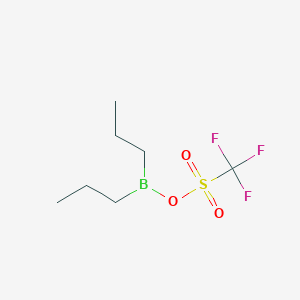
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3NO2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes both ethoxyethoxy and trifluoromethyl groups, making it a valuable reagent in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethoxyethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxyethoxy and trifluoromethyl groups into target molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance solubility and bioavailability, while the trifluoromethyl group can increase the compound’s stability and reactivity. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Ethoxyethoxy)aniline
- 4-(2-Ethoxyethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Uniqueness
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxyethoxy and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14F3NO2 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 |
InChI Key |
KLMOJKBBTOUNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)





![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
